2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a fluorobenzenecarboxylate moiety. The presence of fluorine atoms could potentially influence the compound’s reactivity and interactions with biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorobenzenecarboxylate moiety could be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a fluorobenzenecarboxylate moiety. The fluorine atoms could potentially participate in hydrogen bonding, influencing the compound’s three-dimensional structure and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the fluorine atoms. The pyrazole ring is a site of potential electrophilic substitution, while the fluorine atoms could enhance the compound’s reactivity due to their high electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Crystal Structure and Synthesis
The compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate, and its derivatives have been a subject of interest due to their intriguing chemical properties and potential applications. Kumar et al. (2018) presented a detailed study on the crystal structure of a closely related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. This compound was synthesized using an eco-friendly catalyst, showcasing a triclinic crystal structure with specific angles and stabilized by various interactions like N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions, along with weak π···π interactions (Kumar, Banerjee, Brahmachari & Gupta, 2018).
Kariuki, Abdel-Wahab & El‐Hiti (2021) synthesized isostructural compounds with a focus on 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its variants. These compounds were characterized by single-crystal diffraction, revealing a triclinic symmetry and planar structures apart from one of the fluorophenyl groups (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Biochemical Properties and Application
Sunder and Maleraju (2013) delved into the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and evaluated their anti-inflammatory activities. They discovered that among the synthesized derivatives, some exhibited significant anti-inflammatory effects, showcasing the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression .
Biochemical Pathways
Upon activation by this compound, the PPARs modulate the expression of a wide range of genes involved in lipid metabolism, inflammation, and adipogenesis . This can lead to various downstream effects, such as improved insulin sensitivity, decreased triglyceride levels, and reduced inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a PPAR agonist. By activating these receptors, the compound can influence a variety of cellular processes, potentially leading to beneficial effects such as improved metabolic health .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12-17(10-11-26-19(25)13-2-4-14(20)5-3-13)18(24)23(22-12)16-8-6-15(21)7-9-16/h2-9,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPGGKYXCPITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCOC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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